2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one
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Overview
Description
2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a nitro group, a piperidine ring, and an allyl ether moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Nitro Group: The nitro group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Allylation: The allyl ether moiety can be introduced through an etherification reaction using allyl bromide and a suitable base.
Piperidine Introduction: The piperidine ring can be introduced through a nucleophilic substitution reaction using piperidine and an appropriate leaving group on the ethanone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Substitution: The allyl ether moiety can participate in nucleophilic substitution reactions.
Addition: The double bond in the allyl group can undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Addition: Electrophiles like bromine or hydrogen chloride can be used under mild conditions.
Major Products
Reduction of Nitro Group: Formation of 2-{3-Amino-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one.
Substitution of Allyl Ether: Formation of various substituted ethers depending on the nucleophile used.
Addition to Double Bond: Formation of halogenated or hydrogenated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions due to its reactive groups.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, the allyl ether can undergo nucleophilic attack, and the piperidine ring can interact with biological receptors.
Comparison with Similar Compounds
Properties
CAS No. |
65784-31-8 |
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Molecular Formula |
C16H20N2O4 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
2-(3-nitro-4-prop-2-enoxyphenyl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C16H20N2O4/c1-2-10-22-15-7-6-13(11-14(15)18(20)21)12-16(19)17-8-4-3-5-9-17/h2,6-7,11H,1,3-5,8-10,12H2 |
InChI Key |
HUOULYMHXPZAFI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)CC(=O)N2CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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